molecular formula C20H17NOS B2597940 N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide CAS No. 321431-71-4

N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide

Cat. No.: B2597940
CAS No.: 321431-71-4
M. Wt: 319.42
InChI Key: JCEYLJRWFLGOHO-UHFFFAOYSA-N
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Description

“N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide” is a chemical compound with the molecular formula C20H17NOS . It has a molecular weight of 319.42 .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not mentioned in the search results .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 319.42 . Other physical and chemical properties like melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Structural Characterization and Molecular Interactions

The structural analysis of similar compounds, such as N-[(Methylsulfanyl)methyl]benzamide, reveals specific molecular orientations and intermolecular interactions, including hydrogen bonding and π-π interactions. These structural features are crucial for understanding the compound's behavior in various environments, potentially impacting its application in material science or as a scaffold in drug development (Muhammad Riaz Khan et al., 2012).

Crystal Structure and Thermal Properties

Research on sulfanilamide derivatives, including structures closely related to N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide, focuses on their crystal structures and thermal properties. These studies are vital for the development of new materials with specific thermal stability and melting points. For instance, sulfanilamide derivatives have been characterized for their conformation, hydrogen bonding, and thermal decomposition, which could inform the use of this compound in materials science (M. Lahtinen et al., 2014).

Antimicrobial Studies

Sulfanilamide derivatives, including compounds with structural similarities to this compound, have been explored for their antimicrobial properties. While the introduction of certain functional groups does not significantly impact antibacterial activity, understanding these interactions is crucial for designing compounds with potential antimicrobial applications (M. Lahtinen et al., 2014).

Catalytic and Biological Potential

The synthesis and characterization of metal complexes with sulfonamide derivatives highlight the catalytic and biological potential of these compounds. By understanding the interaction between sulfonamide derivatives and metals, researchers can potentially apply this compound in catalysis or as a ligand in metal-organic frameworks, which could have implications in pharmaceutical and chemical industries (Kingsley John Orie et al., 2021).

Mechanism of Action

The mechanism of action of “N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide” is not specified in the search results .

Safety and Hazards

The safety and hazards associated with “N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide” are not mentioned in the search results .

Future Directions

The future directions for “N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide” are not specified in the search results .

Properties

IUPAC Name

N-[4-(phenylsulfanylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NOS/c22-20(17-7-3-1-4-8-17)21-18-13-11-16(12-14-18)15-23-19-9-5-2-6-10-19/h1-14H,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEYLJRWFLGOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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